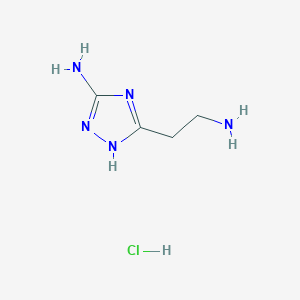

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c5-2-1-3-7-4(6)9-8-3;/h1-2,5H2,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUALJTXXXAYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride (Amthamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine, commonly known as Amthamine, is a potent and highly selective agonist for the histamine H₂ receptor.[1] Its primary mechanism of action is centered on the activation of this specific G-protein coupled receptor (GPCR), initiating a well-defined downstream signaling cascade that has significant physiological effects, most notably the stimulation of gastric acid secretion.[2][3] This guide provides a comprehensive overview of Amthamine's molecular interactions, the ensuing cellular signaling pathways, and the validated experimental protocols used to characterize its activity. We will explore its direct effects on the H₂ receptor, the subsequent activation of adenylyl cyclase, and the resulting physiological responses. Furthermore, this document details methodologies for receptor binding and functional assays, offering a technical framework for researchers in pharmacology and drug development.

Introduction: The Role and Selectivity of Amthamine

Amthamine is a structural analogue of histamine, engineered to exhibit high selectivity for the histamine H₂ receptor subtype. Unlike the endogenous ligand histamine, which activates all four histamine receptor subtypes (H₁, H₂, H₃, and H₄), Amthamine's chemical structure confers a specific affinity for the H₂ receptor.[1] It is characterized as a full agonist, meaning it is capable of eliciting the maximum possible response from the H₂ receptor, comparable to or even greater than histamine in some experimental models.[2] This selectivity makes Amthamine an invaluable pharmacological tool for isolating and studying the specific physiological functions mediated by the H₂ receptor, distinguishing them from the effects of H₁, H₃, and H₄ receptor activation.[1][2]

The principal and most studied effect of Amthamine is its potent stimulation of gastric acid secretion by activating H₂ receptors on parietal cells in the stomach lining.[2][4] However, H₂ receptors are also present in other tissues, including vascular smooth muscle and the heart, where Amthamine can induce vasodilation.[1][5] It is important to note that at higher concentrations, Amthamine may exhibit off-target effects and interact with the adrenergic system.[6]

Core Mechanism of Action: H₂ Receptor-Mediated Signaling

The action of Amthamine is initiated by its binding to the histamine H₂ receptor, a member of the rhodopsin-like family of G-protein coupled receptors (GPCRs).[3] The activation of the H₂ receptor by an agonist like Amthamine triggers a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein, Gs (stimulatory G-protein).

The canonical signaling pathway following H₂ receptor activation proceeds as follows:

-

G-Protein Activation: The activated H₂ receptor acts as a guanine nucleotide exchange factor (GEF) for the Gαs subunit of the Gs protein. It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Adenylyl Cyclase Stimulation: The GTP-bound Gαs subunit dissociates from the βγ subunits and the receptor, and subsequently binds to and activates the enzyme adenylyl cyclase.[3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3] cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.

-

Phosphorylation and Cellular Response: The catalytic subunits of PKA then phosphorylate various downstream protein targets on serine and threonine residues. In the context of gastric parietal cells, this phosphorylation cascade ultimately results in the activation of the H+/K+ ATPase (proton pump), which is responsible for pumping hydrogen ions into the stomach lumen, thereby increasing gastric acidity.[4][7]

While the Gs-cAMP pathway is the primary signaling route, some evidence suggests that the H₂ receptor may also be capable of coupling to other signaling pathways, such as the phosphoinositide/protein kinase C (PKC) pathway, in certain cellular contexts.[8]

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of H₂ receptor activation by quantifying the production of the second messenger, cAMP.

Objective: To determine the potency (EC₅₀) and efficacy of Amthamine in stimulating cAMP production.

Principle: Cells expressing the H₂ receptor are treated with Amthamine. As an H₂ agonist, Amthamine will activate the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP levels. This increase can be measured using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays. [9][10][11] Step-by-Step Protocol (using a LANCE Ultra cAMP Detection Kit as an example):

-

Cell Culture: Plate cells stably or transiently expressing the H₂ receptor in a suitable multi-well plate and grow to the desired confluency.

-

Compound Addition: Prepare serial dilutions of Amthamine. Add the diluted compounds to the cells. It is common to include a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal. [12]3. Incubation: Incubate the plate for a specific time (e.g., 9 minutes) at 37°C to allow for cAMP production. [12]4. Cell Lysis and Detection: Add the detection reagents, which typically include a europium-labeled anti-cAMP antibody and a ULight-labeled cAMP analog (tracer). The endogenous cAMP produced by the cells will compete with the tracer for binding to the antibody.

-

Signal Measurement: After another incubation period, read the plate on a time-resolved fluorescence reader. A high level of intracellular cAMP will result in a low FRET signal, and vice versa.

-

Data Analysis: Convert the raw signal data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the Amthamine concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion and Future Directions

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride (Amthamine) is a well-characterized, selective histamine H₂ receptor agonist. Its mechanism of action is firmly established through the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to distinct physiological responses, most notably the stimulation of gastric acid secretion. The experimental protocols detailed in this guide provide a robust framework for the continued study of H₂ receptor pharmacology.

While the primary signaling pathway is well-understood, future research could further explore potential biased agonism or alternative signaling cascades associated with the H₂ receptor in different tissues. [12]The high selectivity of Amthamine ensures it will remain a critical tool for delineating the nuanced roles of the H₂ receptor in both health and disease, aiding in the development of novel therapeutic agents that target this important GPCR.

References

-

Coruzzi, G., Gambarelli, E., Bertaccini, G., & Timmerman, H. (1996). Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system. Naunyn-Schmiedeberg's archives of pharmacology, 353(4), 417–422. [Link]

-

Coruzzi, G., Poli, E., Bertaccini, G., & Timmerman, H. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's archives of pharmacology, 348(1), 77–81. [Link]

-

Davio, C. A., et al. (2017). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 8, 53. [Link]

-

Lecturio. (2023). H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology. YouTube. [Link]

-

Wikipedia. (2023). Histamine H2 receptor. Wikipedia. [Link]

-

Gutiérrez Cabano, C. A. (1980). [Histamine and gastric acid secretion]. Acta gastroenterologica Latinoamericana, 10(1), 77–84. [Link]

-

Tomita, T., et al. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(4), G468-G478. [Link]

-

Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

-

Del Valle, J., et al. (1999). Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors. The Journal of biological chemistry, 274(46), 32697–32704. [Link]

-

AMBOSS. (2021). Regulating Gastric Acid Secretion: Acetylcholine, Gastrin, and Histamine. YouTube. [Link]

-

EMBL-EBI. (n.d.). Histamine H2 receptor (IPR000503). InterPro. [Link]

-

Wikipedia. (2024). H2 receptor antagonist. Wikipedia. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-

Patsnap. (2024). What are H2 receptor agonists and how do they work?. Patsnap Synapse. [Link]

-

Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. Amthamine dihydrobromide | Histamine H2 Receptors | Tocris Bioscience [tocris.com]

- 2. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 4. What are H2 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. InterPro [ebi.ac.uk]

- 6. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GloSensor™ cAMP Assay Protocol [promega.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

The Multifaceted Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bonding, and dipole character have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower the rational design of next-generation 1,2,4-triazole-based therapeutics.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[1] The primary mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, leading to the inhibition of ergosterol production and subsequent disruption of the fungal cell membrane.

Key Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by 1,2,4-triazole derivatives.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

-

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 1.0 | [1] |

| Itraconazole | Aspergillus fumigatus | 1.0 | [1] |

| Voriconazole | Candida krusei | 0.5 | [1] |

| Compound 28m | Candida albicans | 0.78 | [2] |

| Compound 28n | Cryptococcus neoformans | 1.56 | [2] |

Antibacterial Activity: Targeting DNA Gyrase

Several 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A key molecular target for some of these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[3] By inhibiting DNA gyrase, these derivatives interfere with the supercoiling of bacterial DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Experimental Protocol: Agar Disc Diffusion Method for Antibacterial Screening

This method provides a qualitative assessment of the antibacterial activity of a compound.

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Evenly swab the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.

-

-

Disc Application:

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the 1,2,4-triazole derivative.

-

Place the impregnated discs onto the surface of the inoculated agar plate.

-

Include a positive control (a known antibiotic) and a negative control (solvent-impregnated disc).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

Table 2: Antibacterial Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin-triazole hybrid | Staphylococcus aureus | 0.25 - 1.0 | |

| Clinafloxacin-triazole hybrid | Escherichia coli | 0.25 - 32 | [3] |

| Ciprofloxacin-triazole hybrid | Pseudomonas aeruginosa | 0.25 | [3] |

| Compound 3a | Escherichia coli | 6.25 | |

| Compound 3b | Staphylococcus aureus | 3.12 |

Anticancer Activity: A Multi-Targeted Approach

The anticancer potential of 1,2,4-triazole derivatives is a rapidly expanding area of research. These compounds exert their effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4] Key molecular targets include various protein kinases, enzymes involved in nucleotide metabolism, and components of the cell's structural machinery.

Key Signaling Pathways in Anticancer Activity

-

Inhibition of Kinase Signaling: Many 1,2,4-triazole derivatives act as inhibitors of protein kinases that are often dysregulated in cancer. For example, they can target Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial for angiogenesis and tumor growth.[5]

Caption: Inhibition of VEGFR and c-Met signaling pathways by 1,2,4-triazole derivatives.

-

Enzyme Inhibition: Other anticancer mechanisms include the inhibition of enzymes such as thymidine phosphorylase, which is involved in nucleotide synthesis, and topoisomerases, which are essential for DNA replication and repair.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Table 3: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 58a | PC-3 (Prostate) | 26.0 | [5] |

| Compound 7e | Hela (Cervical) | 2.9 | [4] |

| Compound 10a | MCF-7 (Breast) | 6.43 | [4] |

| Bet-TZ1 | A375 (Melanoma) | 22.41 | [6] |

| Compound 7d | MCF-7 (Breast) | 9.8 | [4] |

Antiviral and Anticonvulsant Activities: Expanding the Therapeutic Landscape

Beyond the major areas of antifungal, antibacterial, and anticancer research, 1,2,4-triazole derivatives have also shown promise as antiviral and anticonvulsant agents.

Antiviral Activity: The antiviral mechanisms of 1,2,4-triazoles are diverse and virus-specific. For instance, some derivatives have been shown to inhibit viral enzymes such as the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7][8] Others act as neuraminidase inhibitors, preventing the release of newly formed influenza virus particles from infected cells.[9][10]

Anticonvulsant Activity: The anticonvulsant properties of certain 1,2,4-triazoles are thought to be mediated through their interaction with the central nervous system. One proposed mechanism is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[11][12] By enhancing GABAergic transmission, these compounds can reduce neuronal excitability and suppress seizures. Another potential mechanism is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[13][14]

Synthesis of 1,2,4-Triazole Derivatives: A General Overview

The synthesis of the 1,2,4-triazole core can be achieved through various established methods. A common approach involves the cyclization of thiosemicarbazide derivatives.[15] For example, the reaction of an acid with thiosemicarbazide upon heating can lead to the formation of a 5-substituted-4H-1,2,4-triazole-3-thiol. Other methods include the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn–Brunner reaction, which utilizes the condensation of a hydrazine with a diacylamine.[16] The versatility of these synthetic routes allows for the introduction of a wide range of substituents on the triazole ring, enabling the fine-tuning of their biological activities.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with their favorable pharmacokinetic properties, underscore their potential as lead compounds for the development of new drugs. Future research will likely focus on the design of more potent and selective 1,2,4-triazole derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The exploration of hybrid molecules that combine the 1,2,4-triazole nucleus with other pharmacophores is also a promising strategy for developing novel therapeutics with enhanced efficacy and reduced side effects. This technical guide provides a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this remarkable heterocyclic system.

References

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry, 2022. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central, 2020. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI, 2019. [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 2023. [Link]

-

Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI, 2023. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central, 2020. [Link]

-

Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central, 2015. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central, 2022. [Link]

-

Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PubMed Central, 2014. [Link]

-

Established and emerging GABAA receptor pharmacotherapy for epilepsy. PubMed Central, 2024. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central, 2022. [Link]

-

Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. PubMed Central, 2012. [Link]

-

VEGFA-VEGFR2 signaling | Pathway. PubChem, N.A. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal, N.A. [Link]

-

Calculated IC50 values of synthesized triazole derivatives. ResearchGate, 2011. [Link]

-

-

Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate, N.A. [Link]

-

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health, 2019. [Link]

-

Neuraminidase inhibitor. Wikipedia, N.A. [Link]

-

GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. Serendip Studio, 2025. [Link]

-

Video: Antiepileptic Drugs: Sodium Channel Blockers. JoVE, 2024. [Link]

-

What are NS5B polymerase inhibitors and how do they work?. Patsnap Synapse, 2024. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES Publishing, N.A. [Link]

-

What are neuraminidase inhibitors and how do they work?. Patsnap Synapse, 2024. [Link]

-

(PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate, N.A. [Link]

-

VEGF Signaling Pathway. PharmGKB, N.A. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace, 2017. [Link]

-

Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. ResearchGate, 2025. [Link]

-

Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. National University, 2025. [Link]

-

Video: Antiepileptic Drugs: GABAergic Pathway Potentiators. JoVE, 2024. [Link]

-

NS5B inhibitor. Wikipedia, N.A. [Link]

-

GABAergic mechanisms in epilepsy. PubMed, 2001. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI, 2021. [Link]

-

(PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate, 2025. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). Chem. Heterocycl. Compd., 2021. [Link]

-

Neuraminidase Inhibitors: Mechanism of Action (video). YouTube, 2020. [Link]

-

Voltage-Gated Na+ Channels. Jasper's Basic Mechanisms of the Epilepsies, 2012. [Link]

-

How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names. RxList, 2021. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed Central, 2022. [Link]

-

(PDF) Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy. ResearchGate, 2023. [Link]

-

Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. PubMed Central, 2012. [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. Medium, 2023. [Link]

-

Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE, 2013. [Link]

-

Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic, 2022. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]

- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 13. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]

- 15. isres.org [isres.org]

- 16. scispace.com [scispace.com]

Structural Analogs of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine: A Technical Guide to Synthesis, Bio-evaluation, and Structure-Activity Relationships

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] This guide provides an in-depth technical exploration of structural analogs derived from 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine, a potent histamine analog. We dissect the core molecule's design rationale as a bioisostere of histamine, detailing robust synthetic methodologies for its creation and derivatization. The narrative focuses on a systematic approach to structural modification at key positions—the C5-side chain, the terminal amine, and the triazole ring itself—to probe the structure-activity relationship (SAR). By synthesizing information from seminal and contemporary literature, this document offers researchers and drug development professionals a comprehensive framework for designing novel ligands, complete with validated experimental protocols for synthesis and biological evaluation.

The 1,2,4-Triazole Core: A Privileged Scaffold in Drug Discovery

The five-membered 1,2,4-triazole ring is a bio-isosteric replacement for amide and ester groups that is prevalent in a multitude of clinically significant pharmaceuticals.[1] Its unique electronic architecture, featuring three nitrogen atoms, imparts a suite of desirable properties:

-

Metabolic Stability: The aromatic heterocycle is robust against metabolic degradation.[3]

-

Receptor Interaction: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3]

-

Favorable Pharmacokinetics: The polar nature of the triazole moiety often enhances aqueous solubility, which can improve pharmacokinetic profiles.[3]

This scaffold is integral to a wide array of drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole, demonstrating its broad therapeutic applicability.[1][2][4] The 3,5-diamino-1,2,4-triazole variant, in particular, has emerged as a novel scaffold for potent and selective inhibitors of targets like lysine-specific demethylase 1 (LSD1), highlighting its potential beyond classical receptor antagonism.[5][6]

Profile of the Core Compound: 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine

The subject of this guide, 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine, is a structural analog of histamine where the imidazole ring has been replaced by a 3,5-diamino-1,2,4-triazole ring. This substitution is a classic example of bioisosteric design.

| Feature | Histamine | 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine |

| Structure | (Illustrative Structure) | |

| Heterocycle | Imidazole | 3,5-Diamino-1,2,4-triazole |

| Side Chain | Ethylamine | Ethylamine |

| Key Property | H₁/H₂ Receptor Agonist | Presumed Histamine Receptor Ligand |

The rationale behind this design is to retain the critical ethylamine side chain responsible for interacting with histamine receptors while modulating properties such as pKa, receptor subtype selectivity, and metabolic stability through the novel heterocyclic core. The 3,5-diamino substitution pattern maintains crucial hydrogen bonding capabilities analogous to the imidazole nitrogens of histamine.

Synthetic Strategies for 3,5-Disubstituted 1,2,4-Triazoles

The synthesis of 3-amino-1,2,4-triazole derivatives is well-established, with several convergent and efficient methodologies available to researchers.[7][8] A common and robust approach involves the cyclization of substituted thiosemicarbazides or the condensation of amidines with hydrazines.[4][9]

General Synthetic Workflow

A validated pathway to the core structure and its analogs often begins with a protected amino acid derivative, which is converted to a thiosemicarbazide intermediate, followed by base-mediated cyclization to form the 1,2,4-triazole-3-thione. Subsequent amination or oxidation/amination yields the desired 3-amino product.

Caption: Key modification points for generating structural analogs.

-

4.1. C5-Side Chain Analogs: The length, rigidity, and branching of the ethylamine side chain are critical determinants of receptor affinity and selectivity.

-

Homologation/Contraction: Synthesis of analogs with propyl- or methyl-amine side chains can be achieved by starting with γ- or α-amino acids, respectively. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been successfully synthesized. [10] * Constrained Analogs: Incorporating the side chain into a cyclic system (e.g., piperidine, azetidine) can lock the conformation, potentially increasing affinity and reducing off-target effects.

-

-

4.2. Terminal Amine Analogs: The basicity and substitution of the terminal amine influence ligand-receptor interactions.

-

N-Alkylation/Arylation: Secondary or tertiary amines can be prepared via reductive amination or direct alkylation of the protected primary amine before deprotection.

-

Acylation: Acylated derivatives can serve as prodrugs or alter the hydrogen bonding capacity. A series of 1-acyl-1H-t[3][7][9]riazole-3,5-diamines have been synthesized as potent kinase inhibitors. [11]

-

-

4.3. Triazole Ring Analogs: While the 3,5-diamino core is key, substitution on the ring nitrogens can tune electronic and steric properties.

-

N-Substitution: Alkylation or arylation at the N1, N2, or N4 positions can be achieved during or after cyclization, depending on the synthetic route. These substitutions can block potential metabolic sites and alter the molecule's orientation in a binding pocket.

-

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study allows for the rational design of more potent and selective compounds.

| Modification Site | Structural Change | Hypothesized Effect on Histamine Receptor Activity | Rationale |

| C5-Side Chain | Lengthen to Propyl | Likely decrease | Optimal distance for interaction with key receptor residues (e.g., Asp) may be lost. |

| Shorten to Methyl | Significant decrease | Loss of conformational flexibility and suboptimal distance. | |

| Terminal Amine | N-Methylation | Possible decrease/change in selectivity | Increased steric bulk may hinder binding; alters pKa. |

| N-Acetylation | Abolished | Loss of positive charge at physiological pH, which is critical for the ionic interaction in the binding pocket. | |

| Triazole Ring | N1-Alkylation | Likely decrease | Steric hindrance and disruption of key H-bond interactions. The N-H may act as a crucial H-bond donor. |

| 3-Amine | Replace with Thiol (-SH) | Altered activity/selectivity | Changes the electronic character and H-bonding pattern. The thione tautomer is a weaker base. [4] |

Key SAR Principles for 1,2,4-Triazoles:

-

Electronic Effects: The introduction of electron-withdrawing groups can sometimes be favorable for activity, though this is highly target-dependent. [12]Conversely, electron-donating groups have also been shown to enhance the activity of certain triazole series. [4]* Lipophilicity (LogP): Altering substituents on the core structure modifies the overall lipophilicity, which directly impacts cell permeability and pharmacokinetic properties.

-

Hydrogen Bonding: The N-H groups on the triazole ring and the exocyclic amines are critical hydrogen bond donors that are often essential for anchoring the ligand in the active site. [3]

Caption: Summary of key structure-activity relationships.

Protocols for Biological Evaluation

To validate the design and SAR of novel analogs, robust biological assays are required. Given the core compound's identity as a histamine analog, the primary evaluation should focus on histamine receptors.

Protocol: Histamine H₂ Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the H₂ receptor.

-

Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human histamine H₂ receptor. Thaw membranes on ice and dilute in binding buffer (50 mM Tris-HCl, pH 7.4) to a final concentration of 10-20 µg protein/well.

-

Assay Setup: In a 96-well plate, add:

-

25 µL of binding buffer (for total binding) or a non-labeled ligand like cimetidine (10 µM, for non-specific binding).

-

25 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

25 µL of radioligand, e.g., [³H]-Tiotidine (final concentration ~1 nM).

-

25 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

-

Causality: During incubation, the test compound and radioligand compete for binding to the H₂ receptor in an equilibrium-dependent manner.

-

-

Harvesting: Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in buffer, using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

Self-Validation: The assay should include positive (e.g., ranitidine) and negative controls. The resulting IC₅₀ values should be reproducible across multiple experiments.

-

Conclusion and Future Perspectives

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine serves as an exemplary starting point for the exploration of novel therapeutics. Its foundation as a histamine bioisostere provides a clear rationale for targeting histamine receptors. However, the demonstrated versatility of the 3,5-diamino-1,2,4-triazole scaffold in targeting other protein classes, such as kinases and epigenetic enzymes, opens up exciting new avenues for research. [5][11]Future work should focus on high-throughput screening of diverse analog libraries against a broader panel of biological targets. The strategic application of the synthetic and evaluative principles outlined in this guide will empower researchers to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Imran, M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(3), 698. [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 423-431. [Link]

-

Przespolewski, A., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(8), 1156-1161. [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105283. [Link]

-

Siddiqui, N., et al. (2012). A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research, 2(4). [Link]

-

Maddela, S., et al. (2013). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4642-4645. [Link]

-

Przespolewski, A., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. RSC Publishing. [Link]

-

Gadad, A. K., et al. (2004). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 6(16), 2701–2704. [Link]

-

Lin, R., et al. (2005). 1-Acyl-1H-t[3][7][9]riazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48(13), 4208-4211. [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

-

Kumar, A., et al. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Sciences and Research, 12(6), 2966-2985. [Link]

-

Kráľová, K., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry, 15, 2376-2386. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japer.in [japer.in]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. mdpi.com [mdpi.com]

- 5. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Purity Analysis of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine Hydrochloride

Introduction: The Analytical Imperative for a Novel Triazole Amine

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine, a bifunctional molecule featuring a triazole core, a primary aliphatic amine, and an aromatic amine, presents a unique profile of high polarity and reactivity. Its hydrochloride salt form is often utilized to improve stability and handling. As with any active pharmaceutical ingredient (API) or critical intermediate in drug development, establishing a comprehensive purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility.

This guide provides a holistic, technically grounded framework for the purity analysis of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, the establishment of orthogonal analytical strategies, and the validation framework that ensures data integrity. This document is intended for researchers, analytical scientists, and drug development professionals tasked with the chemical characterization of this and structurally related polar compounds.

The Purity Mandate: Understanding Impurity Classes and Regulatory Context

The purity of a drug substance is a critical quality attribute. Impurities, even at trace levels, can impact the substance's safety, efficacy, and stability.[1] According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[2][3]

-

Organic Impurities: These are the most common and arise during manufacturing or storage.[3] They can include starting materials, by-products, intermediates, and degradation products.[4] For our target molecule, potential organic impurities could include unreacted starting materials, isomers formed during triazole ring synthesis, dimers from intermolecular reactions, or oxides from degradation.

-

Inorganic Impurities: These may be introduced from reagents, catalysts, or manufacturing equipment. They are typically controlled through in-process controls and standard pharmacopeial limit tests.

-

Residual Solvents: These are organic volatile chemicals used or produced during synthesis.[5][6][7] Their levels are strictly controlled based on their toxicity, as outlined in USP <467> and ICH Q3C guidelines.[1][5][8]

A robust analytical strategy must be capable of separating, identifying, and quantifying all potential impurities to levels dictated by regulatory thresholds.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on an orthogonal approach, where different techniques with distinct chemical principles are employed to analyze the same sample. This strategy minimizes the risk of an impurity co-eluting with the main peak or being otherwise missed, providing a high degree of confidence in the final purity assessment.

Sources

Methodological & Application

Application Notes and Protocols for 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride: A Guide for Preliminary Investigation

Disclaimer: The following document provides a theoretical framework and general protocols for the initial investigation of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride, a compound for which specific experimental data is not widely available in published literature. The proposed applications are based on structural analogy to known pharmacophores. All protocols are intended as starting points and must be adapted and validated by researchers. Appropriate safety precautions must be taken at all times when handling novel chemical entities.

Introduction: The 1,2,4-Triazole Scaffold and a Hypothesis-Driven Approach

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. Derivatives of this heterocycle have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The versatility of the 1,2,4-triazole core allows for the synthesis of diverse compounds with tailored functions[4][5].

The compound , 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride, possesses a key structural feature: a (2-aminoethyl) side chain. This moiety is isosteric to the side chain of histamine, a critical biogenic amine that modulates a wide range of physiological processes through its interaction with four subtypes of histamine receptors (H1, H2, H3, and H4). The structural similarity strongly suggests that 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride may act as a modulator of histamine receptors, particularly the H2 receptor, which is involved in gastric acid secretion and cardiac function[6][7].

This guide, therefore, will focus on a hypothetical application of this compound as a histamine H2 receptor agonist. We will outline the necessary steps for the initial characterization of the compound and a general protocol for assessing its in vitro activity at the H2 receptor.

PART 1: Physicochemical Characterization and Handling

Before any biological evaluation, a thorough physicochemical characterization of the compound is mandatory. This ensures the identity, purity, and stability of the material being tested.

Identity and Purity Assessment

A multi-technique approach is recommended for the unambiguous confirmation of the compound's structure and purity.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the molecular structure and confirm the presence of all expected protons and carbons. | Chemical shifts and coupling constants consistent with the 2-(aminoethyl) and 1,2,4-triazole-3-amine moieties. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the free base or the hydrochloride salt. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H (amines), C=N, and C-N bonds of the triazole ring. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak, ideally with >95% purity under various detection wavelengths. |

Safety and Handling

The safety profile of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride has not been established. However, the parent compound, 3-amino-1,2,4-triazole (Amitrole), is a known herbicide and has been identified as a potential carcinogen[8][9]. Therefore, strict adherence to safety protocols is essential.

-

Handling: Always handle the compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

PART 2: Hypothetical Application as a Histamine H2 Receptor Agonist

The primary hypothesis is that 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride will exhibit agonist activity at the histamine H2 receptor due to its structural similarity to histamine. The following sections outline a general workflow to test this hypothesis.

Experimental Workflow

The investigation will proceed in a stepwise manner, from initial in vitro receptor binding and functional assays to more complex cell-based signaling studies.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives [mdpi.com]

- 8. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine Hydrochloride as a Versatile Ligand for Coordination Chemistry and Drug Discovery

Abstract

This guide provides a comprehensive overview of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride, a multifunctional ligand with significant potential in coordination chemistry and medicinal applications. We will explore its structural features, physicochemical properties, and detailed protocols for its use in the synthesis of novel metal complexes. Furthermore, this document outlines methodologies for characterizing these complexes and evaluating their potential as therapeutic agents. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for their work.

Introduction: The Scientific Merit of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine Hydrochloride

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and its capacity to act as a versatile building block for complex molecular architectures.[1][2][3] The title compound, 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride, is a particularly compelling ligand due to its multiple coordination sites. The presence of the triazole ring, a primary amino group on the ring, and another primary amino group on the ethyl side chain allows for a rich and varied coordination chemistry.[4][5] This multi-dentate character enables the formation of stable chelate rings with metal ions, leading to the synthesis of discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs).[6][7]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for synthetic procedures. The synergistic combination of a metal ion's properties with the biological activity inherent to the triazole scaffold can lead to novel therapeutic agents with enhanced efficacy, potentially overcoming challenges like antimicrobial resistance.[8]

Physicochemical Properties and Structural Features

While detailed experimental data for this specific molecule is not extensively published, its properties can be inferred from its structure and data on similar compounds.

| Property | Inferred Value/Information | Rationale & Significance |

| IUPAC Name | 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride | Systematic nomenclature for unambiguous identification. |

| CAS Number | 1803589-41-4; 1369803-18-8[9] | Unique identifier for database searches and procurement. Note: Multiple CAS numbers may exist for different salt forms or isomers. |

| Molecular Formula | C4H10ClN5 | Elemental composition. |

| Molecular Weight | 163.61 g/mol | Essential for stoichiometric calculations in synthesis. |

| Functional Groups | 1,2,4-Triazole ring, Primary amine (ring), Primary amine (ethyl chain) | The triazole ring provides N-donor atoms for coordination. The two primary amine groups offer additional coordination sites, allowing for versatile binding modes (e.g., monodentate, bidentate, bridging). |

| Solubility | Expected to be soluble in water, methanol, DMSO, and DMF. | The hydrochloride salt form increases polarity and solubility in polar protic and aprotic solvents, facilitating its use in a variety of reaction conditions. |

Structural Visualization

The potential coordination sites of the ligand are illustrated below. The nitrogen atoms of the triazole ring and the lone pairs of the amino groups can all participate in binding to a metal center.

Caption: Structure of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine with potential donor atoms highlighted.

Application in Coordination Chemistry: Synthesis of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole derivatives is a well-established field, providing a strong foundation for working with this ligand.[4][6][10] The choice of metal salt, solvent, and reaction conditions can significantly influence the stoichiometry and structure of the final product.[11][12]

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a coordination complex with a divalent metal ion (e.g., Cu(II), Zn(II), Co(II), Ni(II)).

Materials:

-

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)

-

Methanol (reagent grade)

-

Triethylamine (or another suitable base)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, condenser, filtration apparatus

Procedure:

-

Ligand Solution Preparation: Dissolve 2 mmol of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride in 20 mL of methanol in a 100 mL round-bottom flask. Stir until fully dissolved.

-

Rationale: Methanol is a common solvent for dissolving both the ligand and many metal salts, facilitating a homogeneous reaction mixture.

-

-

Deprotonation: Add 2 mmol of triethylamine dropwise to the ligand solution while stirring.

-

Causality: The ligand is supplied as a hydrochloride salt. The base is required to deprotonate the amine groups and the triazole ring, making the nitrogen atoms more nucleophilic and available for coordination to the metal center.

-

-

Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of methanol.

-

Rationale: A 2:1 ligand-to-metal molar ratio is a common starting point for potentially bidentate or bridging ligands. This ratio can be adjusted to target different coordination geometries.

-

-

Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

-

Causality: Slow addition helps to control the reaction rate and can promote the formation of well-ordered crystalline products. A color change or precipitation upon addition of the metal salt is often indicative of complex formation.

-

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) for 4-6 hours.

-

Rationale: Heating provides the activation energy needed for the ligand substitution reaction to go to completion and can improve the crystallinity of the product.

-

-

Isolation: Allow the reaction mixture to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent or use a solvent/anti-solvent crystallization method (e.g., diffusion of diethyl ether into the methanolic solution) to induce crystallization.

-

Washing and Drying: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials, followed by diethyl ether to aid in drying. Dry the product in a desiccator under vacuum.

Workflow Visualization

Caption: General workflow for the synthesis and isolation of a metal complex.

Characterization of the Coordination Complex

A thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complex.[13][14]

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of the N-H and C=N bonds of the triazole ring upon binding to the metal ion. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. For transition metals, d-d transitions can help elucidate the coordination geometry (e.g., octahedral, tetrahedral). |

| Elemental Analysis (CHN) | Determines the elemental composition (carbon, hydrogen, nitrogen) of the complex, which is used to confirm the proposed stoichiometric formula. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination number, and overall molecular geometry. This is the gold standard for structural elucidation. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can quantify the presence of coordinated or lattice solvent molecules. |

| Magnetic Susceptibility | For complexes with paramagnetic metal centers (e.g., Cu(II), Co(II)), this measurement helps determine the number of unpaired electrons and provides insight into the electronic structure. |

Application in Drug Development: Antimicrobial Screening

Triazole-metal complexes are widely investigated for their potential as antimicrobial agents.[3][8] The chelation of the metal can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized complex against bacterial strains.

Materials:

-

Synthesized metal complex

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the synthesized complex in DMSO (e.g., at 10 mg/mL).

-

Rationale: DMSO is a common solvent for dissolving organic and coordination compounds for biological assays. Its concentration in the final well should be kept low (typically ≤1%) to avoid toxicity to the microbes.

-

-

Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the complex's stock solution in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted complex.

-

Controls: Include wells with:

-

Bacteria and MHB only (growth control).

-

MHB only (sterility control).

-

Bacteria and a serial dilution of the positive control antibiotic.

-

Bacteria and the highest concentration of DMSO used (solvent toxicity control).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the complex at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Signaling Pathway Visualization

Caption: Postulated mechanism of antimicrobial action for a triazole-metal complex.

Conclusion and Future Outlook

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride is a promising ligand for the development of novel coordination compounds. Its multiple donor sites allow for the synthesis of structurally diverse metal complexes. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of these complexes. Future research could focus on creating complexes with a range of metals to modulate their therapeutic properties, such as anticancer or antiviral activities, further expanding the utility of this versatile ligand in drug discovery and materials science.[2][15]

References

- ChemBridge Corporation. (n.d.). BB-4002753. Hit2Lead.

- Chem-Impex International, Inc. (n.d.). 5-Phenyl-1H-1,2,4-triazol-3-amine. Chem-Impex.

- Enamine. (n.d.). 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride.

- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

- BenchChem. (2025). Technical Support Center: Preparation of Metal Complexes with Triazole Ligands. BenchChem.

- RSC Publishing. (2026, January 6). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry.

- Dalton Transactions. (n.d.). The coordination chemistry of Zn(ii), Cd(ii) and Hg(ii) complexes with 1,2,4-triazole derivatives. RSC Publishing.

- National Institutes of Health. (n.d.). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. NIH.

- National Institutes of Health. (2022, August 3). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. PMC.

- Hit2Lead. (n.d.). BB-4002465. Hit2Lead.

- Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.

- Parchem. (n.d.). 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride.

- ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

- The Research Repository @ WVU. (n.d.). Synthesis of 1,2,3-triazole ligands, their metal complexes, and applic.

- National Institutes of Health. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.

- TRACE: Tennessee Research and Creative Exchange. (n.d.). Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes.

- National Institutes of Health. (2025, May 20). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC.

- ScholarWorks at WMU. (2021, October 27). Synthesis and Characterization of Novel Organic Ligands with Their Complexes of Platinum, Copper and Uranium.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.).

- European Journal of Chemistry. (2023, March 31). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val.

- Combi-Blocks. (n.d.). Amines.

- Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

- ScienceDirect. (2025, April 5). Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024.

- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.

- ChemBuyersGuide.com, Inc. (n.d.). ChemBridge Corporation (Page 10).

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

- Journal of the American Chemical Society. (2001, August 23). Preparation and Characterization of Novel Inorganic−Organic Mesoscopic Ordered Composites with Bridges Formed by Coordination Compounds.

- National Institutes of Health. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. PMC.

- ResearchGate. (2025, October 16). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials.

- Frontiers. (2025, March 6). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study.

- Enamine. (n.d.). Primary Amines.

- Journal of the American Chemical Society. (2006, November 3). “Click to Chelate”: Synthesis and Installation of Metal Chelates into Biomolecules in a Single Step.

- ResearchGate. (2025, August 10). (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane.

- BLDpharm. (n.d.). 1707392-82-2|2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- Semantic Scholar. (n.d.). [PDF] Synthesis of some triazole Schiff base derivatives and their metal complexes under Microwave irradiation and evaluation of their corrosion inhibition and biological activity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 4. The coordination chemistry of Zn(ii), Cd(ii) and Hg(ii) complexes with 1,2,4-triazole derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes " by Brianna Celiese Hughes [trace.tennessee.edu]

- 8. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. eurjchem.com [eurjchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Synthesis and Characterization of Novel Organic Ligands with Their Com" by Mustafa Adnan Yasin Aldulaimi [scholarworks.wmich.edu]

- 15. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine Hydrochloride

Welcome to the technical support center for the synthesis of 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important triazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.

I. Overview of the Synthesis Pathway

The most common and direct route to synthesizing 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine involves the condensation of a β-aminopropionic acid derivative with aminoguanidine, followed by cyclization. A typical starting material is β-aminopropionitrile, which reacts with aminoguanidine hydrochloride under elevated temperatures. The resulting intermediate, an N-(3-aminopropanoyl)aminoguanidine, undergoes intramolecular cyclization to form the desired triazole ring. The final step involves the formation of the hydrochloride salt, which aids in purification and stability.

Caption: General synthesis workflow for 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

| Issue | Potential Causes | Troubleshooting and Optimization Strategies |

| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: β-aminopropionitrile can be unstable under harsh conditions. Aminoguanidine can decompose at high temperatures.[1] 3. Suboptimal pH: The reaction is sensitive to pH. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Temperature Control: Gradually increase the reaction temperature in increments of 10-15°C. Be cautious, as excessive heat can lead to byproduct formation. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times.[2][3] 3. pH Adjustment: Ensure the reaction mixture is appropriately acidic to facilitate the reaction without causing excessive degradation of starting materials. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |

| Formation of Multiple Byproducts | 1. Side reactions of β-aminopropionitrile: Can undergo self-polymerization or hydrolysis under certain conditions. 2. Thermal decomposition of aminoguanidine: Can lead to the formation of ammonia and other degradation products.[1] 3. Incomplete cyclization: The intermediate N-acyl aminoguanidine may not fully cyclize. | 1. Starting Material Purity: Use high-purity β-aminopropionitrile and aminoguanidine hydrochloride. 2. Controlled Addition: Add the more reactive starting material slowly to the reaction mixture to maintain better temperature control and minimize side reactions. 3. Solvent Choice: Experiment with different high-boiling point solvents (e.g., ethylene glycol, sulfolane) to find one that optimizes the reaction rate and minimizes byproduct formation. |

| Difficult Purification of the Final Product | 1. High polarity of the product: The presence of two primary amine groups and the triazole ring makes the product highly soluble in polar solvents like water and methanol. 2. Presence of polar impurities: Unreacted aminoguanidine hydrochloride and other polar byproducts can be difficult to separate. 3. Amorphous or oily product: The hydrochloride salt may not readily crystallize. | 1. Recrystallization: Attempt recrystallization from a mixture of solvents, such as ethanol/water or isopropanol/water. Cooling the solution slowly can promote crystal growth.[2] 2. Column Chromatography: While challenging for highly polar compounds, column chromatography on silica gel with a polar mobile phase (e.g., dichloromethane/methanol/ammonia) may be effective. Reversed-phase chromatography could also be an option. 3. Salt Formation and Washing: Ensure complete conversion to the hydrochloride salt. Washing the crude product with a less polar solvent in which the desired product is insoluble (e.g., cold isopropanol or acetone) can help remove less polar impurities. |

| Product Discoloration | 1. Oxidation: The amino groups can be susceptible to air oxidation, especially at elevated temperatures. 2. Impurities in starting materials: Colored impurities in the reactants can carry through to the final product. | 1. Inert Atmosphere: As mentioned, performing the reaction and workup under an inert atmosphere can prevent oxidation. 2. Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities before recrystallization. |

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in this synthesis?

A1: The use of aminoguanidine as its hydrochloride salt serves a dual purpose. Firstly, it enhances the stability of the aminoguanidine. Secondly, the acidic nature of the salt can catalyze the initial condensation reaction. The final product is also isolated as a hydrochloride salt, which often improves its crystallinity, making it easier to purify by recrystallization, and enhances its long-term stability.

Q2: Can I use aminoguanidine bicarbonate instead of the hydrochloride salt?

A2: Yes, aminoguanidine bicarbonate is a common and often more stable starting material.[4] However, you will need to add a stoichiometric amount of a strong acid, such as hydrochloric acid, to neutralize the bicarbonate and generate the reactive aminoguanidinium species in situ. The release of carbon dioxide is a visual indicator of this reaction. Be aware that aminoguanidine bicarbonate is heat-sensitive and can discolor at temperatures as low as 35°C when wet.[5]

Q3: My reaction seems to stall, and I'm left with a significant amount of the N-acyl aminoguanidine intermediate. How can I drive the cyclization to completion?

A3: The cyclization of the N-acyl aminoguanidine intermediate is a dehydration reaction that typically requires heat. If the reaction is stalling, consider the following:

-

Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress.

-

Use a dehydrating agent: While not common in this specific synthesis, in some cases, adding a dehydrating agent could be explored, but this may complicate the workup.

-

Microwave irradiation: Microwave-assisted synthesis can be very effective in promoting cyclization reactions and significantly reducing reaction times.[2][3]

Q4: How can I confirm the structure of my final product?

A4: A combination of analytical techniques is recommended for structural confirmation:

-